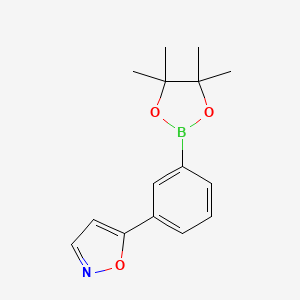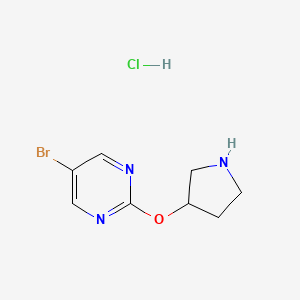
5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a chemical compound with the molecular formula C8H10BrN3O·HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride typically involves the reaction of 5-bromo-2-chloropyrimidine with pyrrolidine in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Base: Potassium carbonate (K2CO3) or sodium hydride (NaH).
Temperature: Reflux conditions or room temperature, depending on the specific protocol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes:
Continuous flow reactors: To ensure consistent reaction conditions and high yield.
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted pyrimidines.
Oxidation: Formation of pyrrolidin-3-one derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting or modifying their function. The bromine atom and pyrrolidine ring contribute to its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-(pyrrolidin-2-yl)pyrimidine hydrochloride
- 5-Bromo-2-(piperidin-3-yloxy)pyrimidine hydrochloride
- 5-Bromo-2-iodopyrimidine
Uniqueness
5-Bromo-2-(pyrrolidin
Eigenschaften
Molekularformel |
C8H11BrClN3O |
|---|---|
Molekulargewicht |
280.55 g/mol |
IUPAC-Name |
5-bromo-2-pyrrolidin-3-yloxypyrimidine;hydrochloride |
InChI |
InChI=1S/C8H10BrN3O.ClH/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7;/h3-4,7,10H,1-2,5H2;1H |
InChI-Schlüssel |
KOJZWDOUBBEGTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1OC2=NC=C(C=N2)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl methyl[(naphthalen-2-yl)methyl]carbamate](/img/structure/B11847209.png)

![3-[3-(4-tert-Butylphenyl)propyl]-N,N-dimethyloxetan-3-amine](/img/structure/B11847218.png)

![Ethyl 3-cyanobenzo[f]quinoline-4(3h)-carboxylate](/img/structure/B11847228.png)
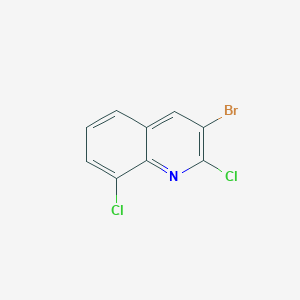
![1'-Benzylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11847242.png)
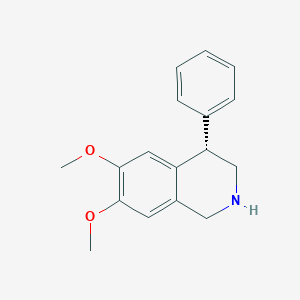

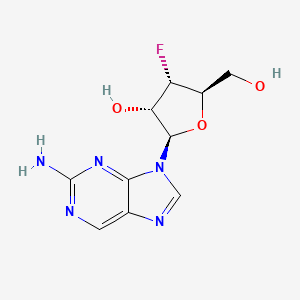

![[6-Methoxy-2-(4-methylphenyl)quinolin-4-yl]methanol](/img/structure/B11847266.png)

